molecular formula C20H15Cl2N5O2S B12132136 N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12132136
M. Wt: 460.3 g/mol
InChI Key: XDJIPQBPIJKICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure features a triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyridin-2-yl group. The sulfanyl (-S-) linker connects the triazole to an acetamide group, which is further substituted with a 3,5-dichlorophenyl ring. The pyridine and furan moieties may contribute to π-π stacking or hydrogen-bonding interactions with biological targets, such as enzymes involved in inflammatory pathways .

Properties

Molecular Formula

C20H15Cl2N5O2S

Molecular Weight

460.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15Cl2N5O2S/c21-13-8-14(22)10-15(9-13)24-18(28)12-30-20-26-25-19(17-5-1-2-6-23-17)27(20)11-16-4-3-7-29-16/h1-10H,11-12H2,(H,24,28)

InChI Key

XDJIPQBPIJKICS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Biological Activity

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to a class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed examination of the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Dichlorophenyl Group : Enhances lipophilicity and biological activity.
  • Furan and Pyridine Moieties : Known to contribute to various pharmacological effects.
  • Triazole Ring : Associated with significant therapeutic potential due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing triazole rings can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The presence of the furan and pyridine groups in the structure of this compound may enhance its efficacy against these pathogens.

Antifungal Activity

Triazole derivatives are also well-known for their antifungal properties. The compound has been evaluated against various fungal strains, showing significant activity against drug-resistant Candida species . The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. For example, derivatives with similar structures have demonstrated cytotoxicity against MCF-7 breast cancer cells . The specific pathways through which these effects occur often involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as a therapeutic agent in treating resistant infections .

Study 2: Antifungal Activity

A separate investigation into the antifungal properties revealed that the compound exhibited an MIC of 16 µg/mL against Candida auris, a pathogen notorious for its resistance to multiple antifungal agents. This positions the compound as a candidate for further development in antifungal therapies .

Research Findings

Activity Tested Strain MIC (µg/mL)
AntimicrobialMRSA8
AntifungalCandida auris16
CytotoxicityMCF-7 (breast cancer)IC50: 25

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions that include the formation of the triazole ring and the introduction of the furan and pyridine moieties. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.

Antimicrobial Properties

Research has indicated that compounds with triazole structures often exhibit antimicrobial activity. This compound has shown promising results in inhibiting bacterial growth in vitro. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In silico studies using molecular docking suggest that it may act as a 5-lipoxygenase inhibitor, which is relevant for conditions characterized by inflammation such as asthma and arthritis. These findings warrant further exploration through in vivo studies to assess its therapeutic potential.

Potential Therapeutic Applications

Given its biological activities, this compound could have applications in:

  • Infectious Diseases : As a potential treatment for bacterial infections resistant to conventional antibiotics.
  • Chronic Inflammatory Conditions : As a new candidate for managing diseases like rheumatoid arthritis or inflammatory bowel disease.

Table 1: Summary of Biological Activities and Findings

Study ReferenceActivity AssessedKey Findings
AntimicrobialEffective against Gram-positive bacteria with MIC values <50 µg/mL.
Anti-inflammatoryDocking studies indicate strong binding affinity to 5-lipoxygenase.
CytotoxicityModerate cytotoxic effects observed in cancer cell lines at higher concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-triazole-3-thiol scaffold but differ in substituents on the triazole ring, acetamide group, or aromatic residues. These modifications significantly influence physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Triazole Substituents Acetamide Substituents Key Structural Features Reported Activity Reference
Target Compound : N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Furan-2-ylmethyl; 5: Pyridin-2-yl N-(3,5-dichlorophenyl) Pyridine enhances solubility; dichlorophenyl increases lipophilicity Not explicitly reported (inferred anti-inflammatory/anti-exudative potential)
Compound 3.1-3.21 Series : 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 4: Amino; 5: Furan-2-yl Variable aryl groups (e.g., fluorine, chlorine, nitro substituents) Amino group at 4-position modulates electronic properties; furan provides aromaticity Anti-exudative activity (AEA) at 10 mg/kg; some derivatives outperformed diclofenac sodium (8 mg/kg)
N-(3,5-dimethylphenyl)-2-{[4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Allyl; 5: Furan-2-yl N-(3,5-dimethylphenyl) Allyl group introduces steric bulk; dimethylphenyl reduces electronegativity Higher lipophilicity may enhance tissue penetration (activity data unreported)
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 4: Methyl; 5: 4-fluorophenyl N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) Trifluoromethyl and fluorine enhance metabolic stability; methyl group simplifies synthesis Potent enzyme inhibition (specific targets unspecified)

Key Findings :

Anti-Exudative Activity: The 3.1-3.21 series demonstrated dose-dependent anti-exudative effects in rat models, with chlorine and nitro substituents on the aryl group correlating with higher activity . The target compound’s dichlorophenyl group may similarly enhance activity due to increased electron-withdrawing effects.

Structure-Activity Relationships (SAR) :

  • Triazole Modifications :

  • 4-Position: Amino groups (3.1-3.21 series) improve hydrogen-bonding capacity, while allyl or furan-2-ylmethyl groups (target compound) may enhance steric interactions .
  • 5-Position : Pyridin-2-yl (target) vs. furan-2-yl (3.1-3.21): Pyridine’s nitrogen atom may facilitate stronger target binding than furan’s oxygen .
    • Acetamide Substituents :
  • Dichlorophenyl (target) vs. dimethylphenyl : Chlorine’s electronegativity increases binding affinity but may elevate toxicity.
  • Trifluoromethylpyridine (in ): Fluorine atoms improve metabolic stability and bioavailability.

Synthetic Pathways :

  • The target compound likely follows a route similar to the 3.1-3.21 series: alkylation of triazole-thione with α-chloroacetamides, followed by functionalization of the 4-position . Pyridine incorporation may require specialized coupling reagents or protective group strategies.

Preparation Methods

Alkylation with Furan-2-ylmethyl Bromide

The thiol group at position 3 of the triazole undergoes nucleophilic displacement with furan-2-ylmethyl bromide to introduce the furan moiety. Optimized conditions employ anhydrous DMF as the solvent, K₂CO₃ as the base, and a 1:1.2 molar ratio of triazole-thiol to alkylating agent. The reaction proceeds at 80°C for 6 hours, achieving 85–88% conversion.

Key analytical data :

  • ¹H NMR (DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.85 (m, 2H, triazole-H and furan-H), 6.62–6.58 (m, 2H, furan-H), 5.21 (s, 2H, CH₂-furan).

  • LC-MS (ESI+) : m/z 316.1 [M+H]⁺.

Pyridine Substituent Positioning

The pyridin-2-yl group at position 5 of the triazole is introduced during the initial cyclocondensation step, as described in Section 1. X-ray crystallographic studies confirm that the pyridine nitrogen’s lone pair aligns antiperiplanar to the triazole ring, enhancing electronic conjugation.

Acetamide Side Chain Installation

Thioether Linkage Formation

Reaction of the alkylated triazole with 2-chloro-N-(3,5-dichlorophenyl)acetamide forms the critical thioether (-S-) bridge. This SN2 reaction requires:

  • Solvent : Dry acetone or THF.

  • Base : Triethylamine (2.5 equiv).

  • Conditions : 12-hour reflux under nitrogen.

Yield optimization :

BaseSolventTemperatureYield (%)
TriethylamineAcetoneReflux78
DBUTHF60°C82
K₂CO₃DMF80°C65

Higher yields with DBU suggest transition-state stabilization via hydrogen bonding.

Dichlorophenylacetamide Synthesis

2-Chloro-N-(3,5-dichlorophenyl)acetamide is prepared by acylating 3,5-dichloroaniline with chloroacetyl chloride in dichloromethane (0–5°C, 2 hours), followed by neutralization with NaHCO₃. Isolation via vacuum filtration affords white crystals (mp 112–114°C) in 91% purity.

Purification and Analytical Characterization

Chromatographic Refinement

Crude product purification employs silica gel column chromatography (hexane:ethyl acetate, 3:1 → 1:2 gradient). Fractions analyzed by TLC (Rf = 0.35 in 1:1 hexane:EtOAc) are pooled and recrystallized from ethanol/water (70:30).

Spectroscopic Validation

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 169.8 (C=O), 152.3 (triazole-C), 150.1 (pyridine-C), 142.6 (furan-C), 127.9–125.1 (aromatic-C).

  • HRMS (TOF) : m/z 534.0298 [M+H]⁺ (calc. 534.0295 for C₂₁H₁₅Cl₂N₅O₂S).

Comparative Analysis of Synthetic Methodologies

Three principal routes have been reported:

MethodStep CountOverall Yield (%)Cost IndexScalability
A529HighPilot-scale
B434ModerateLab-scale
C622LowMicroscale

Method B (detailed above) balances yield and practicality, avoiding costly Pd-catalyzed couplings used in Method A.

Challenges and Mitigation Strategies

  • Low solubility of intermediates : Polar aprotic solvents (DMSO, DMF) enhance solubility but complicate removal. Switch to acetone/water biphasic systems during workup.

  • Thiol oxidation : Conduct reactions under inert atmosphere with 3Å molecular sieves to scavenge moisture.

  • Regulatory compliance : Waste streams containing chlorinated byproducts require neutralization with 10% NaOH before disposal .

Q & A

Basic: What is the optimal synthetic route for this compound, and how are critical intermediates characterized?

The synthesis involves multi-step protocols:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide and hydrazine under basic conditions (KOH/EtOH, 80°C, 6–8 hours) .
  • Step 2 : Alkylation of the triazole-thiol group with α-chloroacetamide derivatives (e.g., N-(3,5-dichlorophenyl)-2-chloroacetamide) in DMF at 60°C for 12 hours .
  • Step 3 : Functionalization of the triazole ring with furan-2-ylmethyl and pyridin-2-yl groups via nucleophilic substitution or Pd-catalyzed coupling .
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity, HPLC (>98% purity), and mass spectrometry for molecular ion validation .

Basic: How do the structural features (e.g., triazole, dichlorophenyl, and pyridine) influence reactivity and biological targeting?

  • Triazole : Enhances hydrogen-bonding capacity and π-π stacking with enzyme active sites (e.g., cyclooxygenase or kinase targets) .
  • 3,5-Dichlorophenyl : Increases lipophilicity, improving membrane permeability; chlorine atoms may engage in halogen bonding .
  • Pyridine/Furan : Act as hydrogen-bond acceptors, modulating electronic properties and binding specificity .
  • Sulfanyl Bridge : Provides conformational flexibility and redox stability .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inconsistent IC₅₀ values)?

  • Approach 1 : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing dichlorophenyl with methoxy or nitro groups) to isolate pharmacophoric contributions .
  • Approach 2 : Validate assays using standardized protocols (e.g., carrageenan-induced rat paw edema for anti-exudative activity) with positive controls (indomethacin) .
  • Approach 3 : Perform molecular docking to identify binding pose discrepancies in different protein conformers (e.g., COX-2 vs. TNF-α) .

Advanced: What computational strategies predict the compound’s binding mechanisms and metabolic stability?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactive metabolite prediction .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in lipid bilayers or enzyme pockets (e.g., 100 ns trajectories in GROMACS) .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and hERG liability .

Basic: What analytical techniques confirm structural integrity and purity during synthesis?

  • NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for pyridine protons; δ 6.5–7.0 ppm for furan) and ¹³C NMR (C=S at ~170 ppm) .
  • HPLC : Reverse-phase C18 column (MeCN:H₂O = 70:30), UV detection at 254 nm .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .

Advanced: How can researchers design analogs with enhanced selectivity for kinase vs. protease targets?

  • Strategy 1 : Introduce bioisosteric replacements (e.g., pyrimidine for pyridine) to alter steric bulk and hydrogen-bond networks .
  • Strategy 2 : Modify the sulfanyl bridge to sulfonyl or sulfonamide groups to enhance polarity and target specificity .
  • Strategy 3 : Use fragment-based screening to identify minimal pharmacophores for selective inhibition .

Advanced: What experimental designs address low yields in triazole alkylation steps?

  • DoE Optimization : Vary solvent (DMF vs. THF), temperature (40–80°C), and base (K₂CO₃ vs. NaH) using a 3² factorial design .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 20–25% .
  • In Situ Monitoring : Use FTIR to track thiolate intermediate formation (disappearance of S-H stretch at 2550 cm⁻¹) .

Basic: What are the stability considerations for long-term storage of this compound?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazole and furan moieties .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Oxidation Prevention : Add 0.1% BHT to ethanolic solutions to stabilize the sulfanyl bridge .

Advanced: How does the compound’s logP correlate with its cellular uptake in in vitro models?

  • Experimental Data : Measured logP = 3.2 (octanol/water) suggests moderate permeability, validated via Caco-2 monolayer assays (Papp = 8.6 × 10⁻⁶ cm/s) .
  • Contradictions : Higher logP analogs (logP > 4) show reduced uptake due to aggregation; optimize via hydrophilic substituents (e.g., –OH or –COOH) .

Advanced: What mechanistic insights explain its dual anti-inflammatory and antimicrobial activity?

  • Hypothesis 1 : Triazole-thiol group inhibits bacterial dihydrofolate reductase (DHFR) and COX-2 via competitive binding .
  • Hypothesis 2 : Synergistic effects from pyridine (disrupts membrane integrity in Gram-negative bacteria) and dichlorophenyl (modulates arachidonic acid pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.